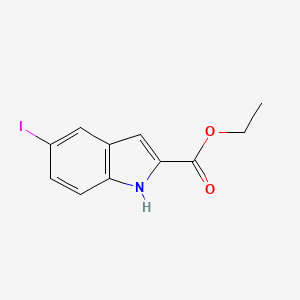

Ethyl 5-iodo-1H-indole-2-carboxylate

説明

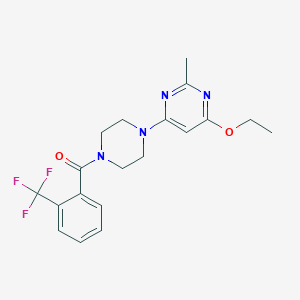

Ethyl 5-iodo-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10INO2 . It forms a hydrogen-bonded dimer, with hydrogen bonding occurring between N atoms of the indole ring and the keto oxygen atoms .

Synthesis Analysis

The synthesis of indole derivatives, including Ethyl 5-iodo-1H-indole-2-carboxylate, has been a subject of research due to their prevalence in natural products and drugs . The synthesis process often involves alkylation of indole nitrogen, transesterification, and ester hydrolysis .Molecular Structure Analysis

The molecular structure of Ethyl 5-iodo-1H-indole-2-carboxylate is characterized by an indole ring, which is a significant heterocyclic system found in natural products and drugs . The InChI code for this compound is 1S/C11H10INO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 .Chemical Reactions Analysis

Ethyl 5-iodo-1H-indole-2-carboxylate can be used as a reactant for the synthesis of various biologically active compounds. For instance, it can be used for the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .Physical And Chemical Properties Analysis

Ethyl 5-iodo-1H-indole-2-carboxylate is a solid compound with a molecular weight of 315.11 . It should be stored at 4°C and protected from light .科学的研究の応用

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . Ethyl 5-iodo-1H-indole-2-carboxylate can be used in the synthesis of these derivatives .

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis of Oxazino [4,3-a]indoles

Ethyl 5-iodo-1H-indole-2-carboxylate can be used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .

Preparation of Indolecarboxamides

This compound can also be used in the preparation of indolecarboxamides, which act as cannabinoid CB1 receptor antagonists .

Preparation of Indole-3-propionic Acids

Ethyl 5-iodo-1H-indole-2-carboxylate can be used in the preparation of indole-3-propionic acids, which have anti-inflammatory and analgesic properties .

Friedel-Crafts Acylation

This compound can be used as a reactant for Friedel-Crafts acylation with nitrobenzoyl chloride .

Preparation of CRTH2 Receptor Antagonists

Ethyl 5-iodo-1H-indole-2-carboxylate can be used in the preparation of CRTH2 receptor antagonists .

Preparation of Indoleamine 2,3-dioxygenase (IDO) Inhibitors

This compound can also be used in the preparation of Indoleamine 2,3-dioxygenase (IDO) inhibitors .

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

Ethyl 5-iodo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities

Pharmacokinetics

The compound’s molecular weight (31511) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

Action Environment

It is known that the compound should be stored at 4°c and protected from light , suggesting that temperature and light exposure may affect its stability.

特性

IUPAC Name |

ethyl 5-iodo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKBULWACPNHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-iodo-1H-indole-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2394389.png)

![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2394390.png)

![2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2394398.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B2394404.png)

![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)